Meta vs. Para Isomer: 0.86 Log Unit Higher Lipophilicity Drives Superior Membrane Permeability
The meta-substituted isomer (CAS 50562-22-6) exhibits an experimental logP of 3.81, which is 0.86 log units higher than the para-substituted isomer (logP 2.95) . This difference translates to an approximately 7.2-fold increase in partition coefficient, indicating significantly greater lipophilicity. The ortho-isomer has an experimental logP of 3.81 as well, but its sterically hindered conformation limits its synthetic utility .
| Evidence Dimension | Experimental LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.81 |
| Comparator Or Baseline | 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene (Para-isomer): 2.95 |
| Quantified Difference | ΔlogP = 0.86 ( ≈ 7.2-fold increase in partition coefficient) |
| Conditions | Experimental determination (chemsrc database); temperature not specified, standard conditions assumed. |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, making the meta-isomer a more suitable building block for designing CNS-penetrant or intracellular-targeting drug candidates.
